[5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid
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Overview
Description
[5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid is an organoboron compound with the molecular formula C6H4BClF3NO2. It is a boronic acid derivative that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 5-chloro-2-(trifluoromethyl)pyridine using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, toluene, water, and ethanol.
Oxidation: H2O2, NaBO3, and other peroxides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 5-chloro-2-(trifluoromethyl)pyridin-4-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid is extensively used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its ability to participate in Suzuki-Miyaura coupling makes it a valuable building block for constructing complex molecular architectures .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates. The trifluoromethyl group imparts unique pharmacokinetic properties, such as increased metabolic stability and lipophilicity, which are desirable in drug design .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its incorporation into polymer backbones can enhance material properties such as thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of [5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 5-Borono-2-(trifluoromethyl)pyridine
- 6-(Trifluoromethyl)pyridine-3-boronic acid
Uniqueness
Compared to similar compounds, [5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid is unique due to the presence of both chlorine and trifluoromethyl substituents on the pyridine ring. This combination of substituents can significantly influence the compound’s reactivity and the properties of the products formed in its reactions .
Properties
IUPAC Name |
[5-chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-4-2-12-5(6(9,10)11)1-3(4)7(13)14/h1-2,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYCOMFYYZLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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